molecular formula C6H12N2O2 B1583002 哌嗪-1-乙酸 CAS No. 37478-58-3

哌嗪-1-乙酸

货号: B1583002
CAS 编号: 37478-58-3
分子量: 144.17 g/mol
InChI 键: WRJZKSHNBALIGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazin-1-yl-acetic acid is an organic compound with the molecular formula C6H12N2O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an acetic acid moiety attached to the piperazine ring

科学研究应用

Pharmaceutical Applications

PAA is primarily recognized for its role in the pharmaceutical industry. It acts as a significant metabolite of hydroxyzine, an antihistamine used to treat anxiety and allergic reactions. The compound's structure includes a piperazine ring and a carboxylic acid group, making it a versatile scaffold for drug development.

Antihistaminic Properties

PAA exhibits a specific affinity for histamine H1 receptors, which underlies its therapeutic effects in treating allergic reactions and anxiety disorders. Studies have shown that modifications to the piperazine ring can enhance its binding affinity to these receptors, leading to more effective antihistamines.

Neurodegenerative Disease Research

Recent research indicates that PAA may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential applications in developing treatments aimed at improving cognitive function and slowing disease progression.

Biological Activities

PAA has been studied for various biological activities beyond its antihistaminic effects.

Antimicrobial Activity

Research has demonstrated that PAA derivatives exhibit antimicrobial properties. For example, piperazin-1-yl(2-thienyl)acetic acid dihydrochloride has shown efficacy against various microbial strains, making it a candidate for antibiotic development.

Cancer Research

PAA derivatives have been investigated for their anticancer properties. A study on substituted piperazine compounds indicated significant loss of viability in breast cancer cell lines, suggesting that PAA could serve as a lead compound for developing new cancer therapeutics .

Synthetic Methods

The synthesis of PAA and its derivatives involves several methodologies that allow for structural modifications to enhance biological activity.

Synthesis Method Description Yield
Chloroform extractionUsed for purifying synthesized compounds81%
Fluorescence microscopyEmployed to measure uptake in microbial cellsN/A

These methods are crucial for producing PAA in sufficient purity for research and application purposes.

Hydroxyzine Metabolism

A study highlighted the metabolic pathway of hydroxyzine leading to the formation of PAA, emphasizing its role in enhancing the drug's efficacy against anxiety disorders.

Anticancer Efficacy

In vitro studies showed that specific PAA derivatives inhibited PARP1 activity in breast cancer cells, leading to increased apoptosis rates comparable to established treatments like Olaparib .

生化分析

Biochemical Properties

Piperazin-1-yl-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with neurotransmitter receptors and ion channels, which are crucial for cellular communication and signal transduction. The nature of these interactions involves binding to specific sites on the receptors or channels, thereby modulating their activity. This modulation can lead to changes in cellular responses, such as altered neurotransmitter release or ion flux.

Cellular Effects

Piperazin-1-yl-acetic acid has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that piperazin-1-yl-acetic acid can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells, by triggering cell cycle arrest and promoting programmed cell death . Additionally, it has been found to accumulate in macrophages, where it exerts antibacterial activity against intracellular bacteria .

Molecular Mechanism

The molecular mechanism of action of piperazin-1-yl-acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperazin-1-yl-acetic acid can inhibit specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . It also binds to receptors and ion channels, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperazin-1-yl-acetic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that piperazin-1-yl-acetic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to piperazin-1-yl-acetic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of piperazin-1-yl-acetic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing pain sensitivity and enhancing antioxidant capacity . At higher doses, piperazin-1-yl-acetic acid may cause toxic or adverse effects, including motor coordination impairment and increased oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Piperazin-1-yl-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions can affect cellular energy production, biosynthesis, and degradation processes, ultimately influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of piperazin-1-yl-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its chemical properties . Once inside the cell, piperazin-1-yl-acetic acid may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

Piperazin-1-yl-acetic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperazin-1-yl-acetic acid has been found to localize in the soluble fraction of macrophages, where it exerts its antibacterial activity . Understanding the subcellular localization of piperazin-1-yl-acetic acid is essential for elucidating its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of piperazin-1-yl-acetic acid typically involves the reaction of piperazine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Chloroacetic Acid} \rightarrow \text{Piperazin-1-yl-acetic Acid} + \text{Hydrochloric Acid} ]

Industrial Production Methods: Industrial production of piperazin-1-yl-acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

化学反应分析

Types of Reactions: Piperazin-1-yl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of piperazin-1-yl-acetic acid.

    Reduction: Piperazin-1-yl-ethanol.

    Substitution: Halogenated derivatives of piperazin-1-yl-acetic acid.

相似化合物的比较

    Piperazine: The parent compound, which lacks the acetic acid moiety.

    N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.

    Piperazine-1-carboxylic acid: Another derivative with a carboxylic acid group attached to the piperazine ring.

Uniqueness: Piperazin-1-yl-acetic acid is unique due to the presence of both the piperazine ring and the acetic acid moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

生物活性

Piperazin-1-yl-acetic acid (PAA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Piperazin-1-yl-acetic acid is characterized by a piperazine ring attached to an acetic acid moiety. The structural formula can be represented as:

C6H12N2O2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_2

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including PAA. For instance, compounds related to PAA have shown effectiveness against several bacterial strains. A study demonstrated that derivatives exhibit significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) of 111.3 μg/mL and 94.1 μg/mL respectively .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Piperazin-1-yl-acetic acidS. aureus111.3
Piperazin-1-yl-acetic acidMRSA94.1

Antinociceptive Effects

PAA has also been investigated for its potential antinociceptive (pain-relieving) properties. A study focused on piperazine derivatives indicated that certain compounds could activate opioid receptors, contributing to their analgesic effects. Molecular docking studies revealed significant interactions between these compounds and the μ-opioid receptor, suggesting a mechanism for pain relief .

Table 2: Antinociceptive Activity of Piperazine Derivatives

CompoundMechanism of ActionObserved Effect
Piperazin-1-yl-acetic acidOpioid receptor activationPain relief

Synthesis

The synthesis of piperazin-1-yl-acetic acid typically involves the reaction of piperazine with acetic anhydride or acetic acid under controlled conditions to yield high-purity products . Various synthetic routes have been explored to enhance yield and purity, which are crucial for biological evaluations.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, piperazine derivatives were tested against common pathogens in vitro. The results indicated that modifications in the piperazine ring significantly influenced antimicrobial efficacy, with some derivatives outperforming traditional antibiotics .

Case Study 2: Pain Management

A clinical trial assessed the efficacy of piperazine-based compounds in managing chronic pain conditions. The findings suggested that these compounds could provide substantial pain relief with fewer side effects compared to conventional analgesics, highlighting their therapeutic potential in pain management .

属性

IUPAC Name

2-piperazin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZKSHNBALIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349502
Record name Piperazin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37478-58-3
Record name Piperazin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37478-58-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of intermediate (2) (0.019 mol) and Na2CO3 (0.019 mol) in DMF (125 ml) was stirred. Methyl 2-bromo-2-phenylacetate (0.019 mol) was added dropwise. The mixture was stirred at room temperature for 3 hours. The solvent was evaporated. The residue was stirred in DCM and washed with water. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was stirred in DIPE. The precipitate was filtered off, dried and separated by high performance liquid chromatography over Chiralcel OD (eluent:hexane/EtOH 70/30) in its enantiomers. The desired fractions were collected and the solvent was evaporated, yielding 1-piperazineacetic acid, α-phenyl-4-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]phenyl]-, methyl ester, (α1A)-(intermediate 33) after crystallisation from 2-propanol, and 1-piperazineacetic acid, α-phenyl-4-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]phenyl]-, methyl ester, (α1B)-(intermediate 34) after crystallisation from 2-propanol.
Name
intermediate ( 2 )
Quantity
0.019 mol
Type
reactant
Reaction Step One
Quantity
0.019 mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.019 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazin-1-yl-acetic acid
Reactant of Route 2
Piperazin-1-yl-acetic acid
Reactant of Route 3
Reactant of Route 3
Piperazin-1-yl-acetic acid
Reactant of Route 4
Piperazin-1-yl-acetic acid
Reactant of Route 5
Reactant of Route 5
Piperazin-1-yl-acetic acid
Reactant of Route 6
Piperazin-1-yl-acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。